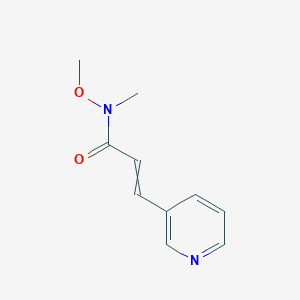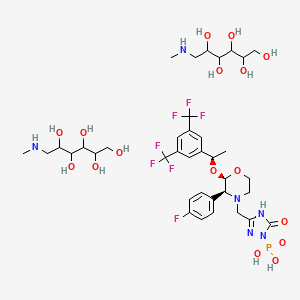
Fosaprepitant; bis(methylglucamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosaprepitant dimeglumine is an intravenously administered prodrug of aprepitant, a substance P/neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetic agents to prevent acute and delayed nausea and vomiting associated with highly and moderately emetogenic chemotherapy . This compound is rapidly converted to aprepitant in the body, which then exerts its antiemetic effects .
Métodos De Preparación
The synthesis of fosaprepitant dimeglumine involves several steps:
Phosphorylation of Aprepitant: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The dibenzyl ester intermediate is then hydrolyzed to produce fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, fosaprepitant is reacted with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine.
This method is noted for its simplicity and mild reaction conditions, making it suitable for industrial-scale production .
Análisis De Reacciones Químicas
Fosaprepitant dimeglumine undergoes several types of chemical reactions:
Hydrolysis: The compound is hydrolyzed to form aprepitant, which is the active antiemetic agent.
Stability Studies: Studies have shown that fosaprepitant dimeglumine is stable under various conditions, including different concentrations and storage environments.
Common reagents used in these reactions include sodium chloride for reconstitution and dilution before intravenous administration . The major product formed from these reactions is aprepitant .
Aplicaciones Científicas De Investigación
Fosaprepitant dimeglumine has several scientific research applications:
Mecanismo De Acción
Fosaprepitant dimeglumine is a prodrug that is converted to aprepitant in the body. Aprepitant acts as a selective high-affinity antagonist of substance P/neurokinin-1 receptors . By blocking these receptors, aprepitant prevents the emetic signal transmission, thereby reducing nausea and vomiting associated with chemotherapy .
Comparación Con Compuestos Similares
Fosaprepitant dimeglumine is unique due to its intravenous administration and rapid conversion to aprepitant. Similar compounds include:
Aprepitant: The oral form of the active agent, used for the same antiemetic purposes.
Rolapitant: Another neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Netupitant: Often combined with palonosetron, it is used for similar antiemetic purposes.
Fosaprepitant dimeglumine stands out due to its rapid onset of action and suitability for patients who cannot take oral medications .
Propiedades
Fórmula molecular |
C37H56F7N6O16P |
|---|---|
Peso molecular |
1004.8 g/mol |
Nombre IUPAC |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;;/m1../s1 |
Clave InChI |
VRQHBYGYXDWZDL-YDZMDLSASA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)
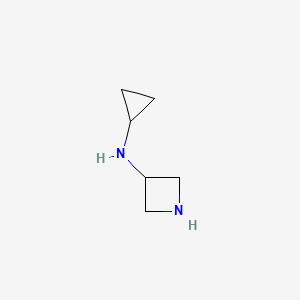
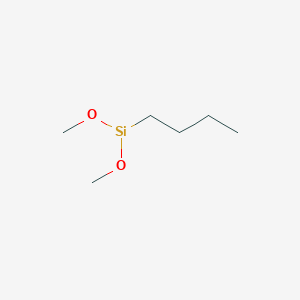

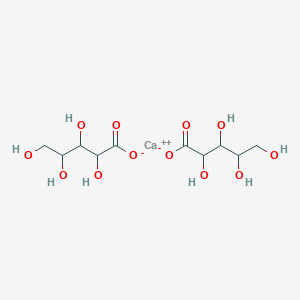
![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
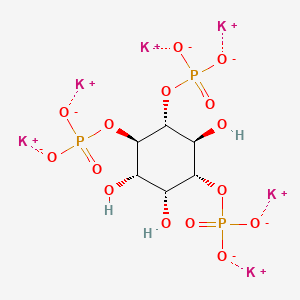
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)

